3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride 3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220027-23-5
VCID: VC3390791
InChI: InChI=1S/C11H14BrNO.ClH/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H
SMILES: CC1=C(C=CC(=C1)OC2CCNC2)Br.Cl
Molecular Formula: C11H15BrClNO
Molecular Weight: 292.6 g/mol

3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride

CAS No.: 1220027-23-5

Cat. No.: VC3390791

Molecular Formula: C11H15BrClNO

Molecular Weight: 292.6 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride - 1220027-23-5

Specification

CAS No. 1220027-23-5
Molecular Formula C11H15BrClNO
Molecular Weight 292.6 g/mol
IUPAC Name 3-(4-bromo-3-methylphenoxy)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H14BrNO.ClH/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H
Standard InChI Key IVQVOLMBWIPDDS-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OC2CCNC2)Br.Cl
Canonical SMILES CC1=C(C=CC(=C1)OC2CCNC2)Br.Cl

Introduction

Chemical Identity and Properties

3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride is an organic compound with a distinctive structure incorporating a bromo-substituted phenoxy group linked to a pyrrolidine ring. It is present as a hydrochloride salt, which enhances its stability and solubility in aqueous environments compared to its free base form.

Basic Chemical Information

The compound demonstrates specific physicochemical properties that dictate its behavior in various experimental conditions. These properties are summarized in the following table:

PropertyValue
PubChem CID56830765
Molecular FormulaC₁₁H₁₅BrClNO
Molecular Weight292.60 g/mol
Parent Compound3-(4-Bromo-3-methylphenoxy)pyrrolidine (CID 56830766)
Creation DateMarch 8, 2012
Last ModifiedApril 5, 2025

These fundamental properties provide critical information for researchers working with this compound in laboratory settings and facilitate its identification in scientific literature .

Chemical Identifiers

For comprehensive identification across chemical databases and literature, various standardized identifiers have been established for this compound:

Identifier TypeValue
IUPAC Name3-(4-bromo-3-methylphenoxy)pyrrolidine;hydrochloride
InChIInChI=1S/C11H14BrNO.ClH/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H
InChIKeyIVQVOLMBWIPDDS-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)OC2CCNC2)Br.Cl
CAS Number1220027-23-5

These identifiers ensure unambiguous identification of the compound across various chemical databases and research platforms, facilitating accurate data retrieval and exchange among scientists .

Structural Analysis

The molecular structure of 3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride consists of three key components: a substituted phenyl ring, a pyrrolidine heterocycle, and the hydrochloride salt formation.

Molecular Structure Components

The structural features of this compound can be broken down into the following key elements:

  • A phenyl ring substituted with:

    • A bromine atom at the 4-position

    • A methyl group at the 3-position

    • An oxygen atom (phenoxy linkage) at the 1-position

  • A pyrrolidine ring (five-membered nitrogen-containing heterocycle) connected to the phenoxy oxygen at the 3-position of the pyrrolidine

  • A hydrochloride salt formation at the pyrrolidine nitrogen

This arrangement creates a unique chemical entity with specific physicochemical properties and potential biological activities determined by the spatial configuration and electronic distribution across the molecule .

Comparison with Parent Compound

The parent compound, 3-(4-Bromo-3-methylphenoxy)pyrrolidine (without the hydrochloride), has a molecular weight of 256.14 g/mol and formula C₁₁H₁₄BrNO . The conversion to the hydrochloride salt introduces several important modifications:

FeatureParent CompoundHydrochloride Salt
Molecular FormulaC₁₁H₁₄BrNOC₁₁H₁₅BrClNO
Molecular Weight256.14 g/mol292.60 g/mol
Water SolubilityLowerHigher
StabilityModerateEnhanced
Nitrogen StatusFree baseProtonated

The addition of the hydrochloride moiety significantly alters the compound's physicochemical properties, particularly improving its water solubility and stability in pharmaceutical formulations, which is a common rationale for preparing active pharmaceutical ingredients as hydrochloride salts .

Analytical Characterization

The analytical characterization of 3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride is crucial for confirming its identity, purity, and structural integrity in research settings.

Spectroscopic Analysis

Standard analytical techniques for characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinctive patterns for:

      • Aromatic protons of the phenyl ring

      • Methyl group protons

      • Pyrrolidine ring protons

    • ¹³C NMR would confirm carbon framework

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z consistent with the formula

    • Characteristic fragmentation pattern including bromine isotope distribution

  • Infrared Spectroscopy:

    • Characteristic absorption bands for:

      • N-H stretching (from protonated amine)

      • C-O stretching (phenoxy linkage)

      • C-Br stretching

These analytical data would provide definitive confirmation of the compound's structure and purity .

Feature3-(4-Bromo-3-methylphenoxy)pyrrolidine HCl3-(4-Bromo-2-propylphenoxy)pyrrolidine HCl
Molecular Weight292.60 g/mol320.65 g/mol
Alkyl SubstituentMethyl at 3-positionPropyl at 2-position
Potential LipophilicityLowerHigher
Steric InfluenceLessMore

These structural variations can significantly impact biological activity, metabolic stability, and pharmacokinetic properties, making comparative studies between these compounds valuable for pharmaceutical research .

Future Research Directions

The continued investigation of 3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride may focus on several promising research avenues:

Structure-Activity Relationship Studies

Further research could explore:

  • Modifications to the phenyl ring substituents

  • Alterations of the pyrrolidine ring

  • Development of related compounds with enhanced biological activity

Biological Evaluation

Potential biological assessments could include:

  • Receptor binding assays

  • Cell-based functional studies

  • Evaluation of pharmacokinetic properties

Synthetic Methodology Development

Improved synthetic routes might focus on:

  • More efficient coupling strategies

  • Stereoselective synthesis methods

  • Green chemistry approaches to reduce environmental impact

These research directions would contribute to a deeper understanding of this compound's properties and potential applications in pharmaceutical research and development .

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